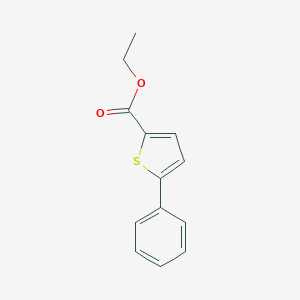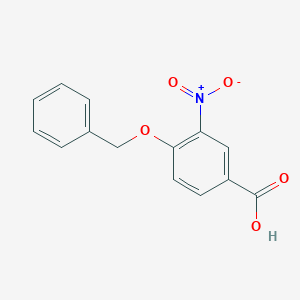
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol
Übersicht
Beschreibung
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 . It is a member of the oxazolidine family, which are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolidine ring. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The oxazolidine ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol can be compared with other similar compounds, such as:
2-Methyloxazolidine-3-ethanol: Lacks the ethyl group, resulting in different chemical and physical properties.
2-Ethyl-2-methyloxazolidine: Lacks the hydroxyl group, affecting its reactivity and applications.
Oxazolidine-3-ethanol: Lacks both the ethyl and methyl groups, leading to distinct differences in behavior and uses.
The unique combination of the ethyl, methyl, and hydroxyl groups in this compound contributes to its distinct properties and makes it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
17026-88-9 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-(2-ethyl-2-methyl-1,3-oxazolidin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-3-8(2)9(4-6-10)5-7-11-8/h10H,3-7H2,1-2H3 |
InChI-Schlüssel |
IBWDRPSBZYIJIU-UHFFFAOYSA-N |
SMILES |
CCC1(N(CCO1)CCO)C |
Kanonische SMILES |
CCC1(N(CCO1)CCO)C |
Key on ui other cas no. |
17026-88-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)










![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)


